molecular formula C10H10FNO B1442824 6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1195255-07-2

6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1442824
M. Wt: 179.19 g/mol
InChI Key: NRKLSBFOEQCVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, also known as 6-FMDI, is a synthetic compound derived from isoquinoline. It is a small molecule that is widely used in scientific research for its ability to modulate a range of biochemical and physiological processes. 6-FMDI has been studied extensively in the past few years, and its potential as a therapeutic agent is beginning to be recognized.

Scientific Research Applications

Optical Resolution of Enantiomers

The optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) enantiomers has been achieved through supercritical fluid extraction using carbon dioxide. This process involves the formation of diastereoisomeric salts from the racemic base with specific chiral acids, like O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA), and subsequent purification steps, highlighting the compound's potential in producing enantiopure substances for various applications in pharmaceuticals and material science (Kmecz et al., 2001).

Unusual Phenomena in Resolution Process

A study explored the resolution of FTHQ in different solvents using tartaric acid derivatives as acidic resolving agents. It revealed strong reaction kinetics and solvent dependence, offering insights into more economical resolution processes involving racemization steps. These findings could be beneficial in optimizing the resolution processes for this compound in industrial settings (Bálint et al., 2002).

Synthesis of Fluorinated Heterocycles

A study described a method for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which involved directed ortho-lithiation reactions. This key intermediate was used in various transformations to create novel fluorinated heterocycles that can serve as building blocks in potential central nervous system drug candidates, emphasizing the compound's role in the development of new therapeutic agents (Hargitai et al., 2018).

Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries

Fluorinated heterocycles are significant in pharmaceutical and agrochemical industries. A study reports on the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. This method highlights the compound's utility in synthesizing fluorinated isoquinolin-1(2H)-ones and pyridin-2(1H)-ones, which are relevant in the development of new pharmaceuticals and agrochemicals (Wu et al., 2017).

properties

IUPAC Name

6-fluoro-2-methyl-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKLSBFOEQCVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Synthesis routes and methods

Procedure details

To a stirred solution of 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one (102 mg, 0.62 mmol) in THF (5 ml) was added NaH (49 mg of a 60% dispersion in mineral oil, 1.23 mmol) giving a thick white precipitate. After 30 minutes, methyl iodide (76 μl, 1.23 mmol) was added and the reaction was heated at 50° C. for 1 hour. Complete conversion was observed by TLC and the reaction was concentrated, diluted with dichloromethane (30 ml), washed with saturated NaHCO3 (15 ml), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by FCC (using a gradient of eluents 1:1 Hexane/EtOAc to EtOAc) to provide the title compound as colourless oil (106 mg, 96%).
Quantity
102 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
76 μL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Ren, Y Ge, Q Yan, S Chen, Y Li, L Li… - The Journal of Organic …, 2021 - ACS Publications
Free radical-initiated cascade cyclization of unactivated alkenes with chloralkanes, which undergoes selective activation of the α-C(sp 3 )–H bond of chloralkanes, provides a protocol …
Number of citations: 13 pubs.acs.org

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